molecular formula C23H48ClNO2 B12668260 Allylhexadecylbis(2-hydroxyethyl)ammonium chloride CAS No. 93894-17-8

Allylhexadecylbis(2-hydroxyethyl)ammonium chloride

Cat. No.: B12668260
CAS No.: 93894-17-8
M. Wt: 406.1 g/mol
InChI Key: RDEXKPJRNKODRL-UHFFFAOYSA-M
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Description

Allylhexadecylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C23H48ClNO2. It is known for its surfactant properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allylhexadecylbis(2-hydroxyethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

Allylhexadecylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Allylhexadecylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Allylhexadecylbis(2-hydroxyethyl)ammonium chloride involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This makes it an effective antimicrobial agent .

Properties

CAS No.

93894-17-8

Molecular Formula

C23H48ClNO2

Molecular Weight

406.1 g/mol

IUPAC Name

hexadecyl-bis(2-hydroxyethyl)-prop-2-enylazanium;chloride

InChI

InChI=1S/C23H48NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(18-4-2,20-22-25)21-23-26;/h4,25-26H,2-3,5-23H2,1H3;1H/q+1;/p-1

InChI Key

RDEXKPJRNKODRL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-]

Origin of Product

United States

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